molecular formula C42H60N10O7 B14193052 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan CAS No. 842952-38-9

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan

Cat. No.: B14193052
CAS No.: 842952-38-9
M. Wt: 817.0 g/mol
InChI Key: YUOMDFQPOSPKTA-PTQLHCGHSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan is a complex peptide compound It is composed of several amino acids, including valine, ornithine, proline, isoleucine, phenylalanine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The peptide bonds can be reduced to form amine derivatives.

    Substitution: The amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.

Major Products

    Oxidation: Kynurenine derivatives.

    Reduction: Amine derivatives.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar compounds .

Properties

CAS No.

842952-38-9

Molecular Formula

C42H60N10O7

Molecular Weight

817.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C42H60N10O7/c1-5-25(4)35(51-37(54)33-18-12-20-52(33)40(57)30(17-11-19-46-42(44)45)48-38(55)34(43)24(2)3)39(56)49-31(21-26-13-7-6-8-14-26)36(53)50-32(41(58)59)22-27-23-47-29-16-10-9-15-28(27)29/h6-10,13-16,23-25,30-35,47H,5,11-12,17-22,43H2,1-4H3,(H,48,55)(H,49,56)(H,50,53)(H,51,54)(H,58,59)(H4,44,45,46)/t25-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

YUOMDFQPOSPKTA-PTQLHCGHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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